molecular formula C24H25ClN2O2 B2804010 4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine CAS No. 1396685-10-1

4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine

Cat. No.: B2804010
CAS No.: 1396685-10-1
M. Wt: 408.93
InChI Key: ULIXWCOHORPNPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine is a useful research compound. Its molecular formula is C24H25ClN2O2 and its molecular weight is 408.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on antibacterial, anticancer, and enzyme inhibition activities.

Chemical Structure and Properties

  • Molecular Formula : C19H21ClN2O2
  • Molar Mass : 366.8 g/mol
  • CAS Number : 478262-33-8

The compound features a piperidine core substituted with a chlorophenyl group and a pyrrole moiety, which are known to enhance biological activity through various mechanisms.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antibacterial properties. For instance, pyrrole derivatives have shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 3.12 to 12.5 μg/mL, indicating potent antibacterial effects compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

CompoundMIC (μg/mL)Bacteria Tested
4-chlorophenyl derivative3.12 - 12.5Staphylococcus aureus
Ciprofloxacin2Staphylococcus aureus

Anticancer Activity

The antiproliferative effects of piperidine derivatives have been widely studied. For example, benzoylpiperidine compounds demonstrated notable activity against various cancer cell lines, including breast (MDA-MB-231, MCF-7) and ovarian (COV318, OVCAR-3) cancers. IC50 values for these compounds ranged from 19.9 to 75.3 µM, suggesting that the compound may possess similar anticancer properties .

Cell LineIC50 (µM)
MDA-MB-23119.9
MCF-775.3
COV31850.0
OVCAR-330.0

Enzyme Inhibition

The enzyme inhibitory potential of the compound is another area of interest. Piperidine derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Compounds similar to the one have shown promising AChE inhibition, with some derivatives achieving IC50 values in the low micromolar range .

Case Studies and Research Findings

  • Pyrrole Derivatives : A study evaluated a series of pyrrole-containing compounds for their antibacterial activity and found that modifications on the pyrrole ring significantly influenced their potency . This indicates that structural variations in our compound could lead to enhanced biological activities.
  • Piperidine-based Anticancer Agents : Research has highlighted the effectiveness of benzoylpiperidine derivatives against cancer cell lines, emphasizing the importance of substituent positioning on the piperidine ring for maximizing therapeutic effects .
  • Enzyme Inhibition Studies : Investigations into AChE inhibitors revealed that certain piperidine derivatives exhibited competitive inhibition patterns, suggesting potential applications in treating cognitive disorders .

Properties

IUPAC Name

[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O2/c25-22-7-3-19(4-8-22)17-29-18-20-11-15-27(16-12-20)24(28)21-5-9-23(10-6-21)26-13-1-2-14-26/h1-10,13-14,20H,11-12,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIXWCOHORPNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.